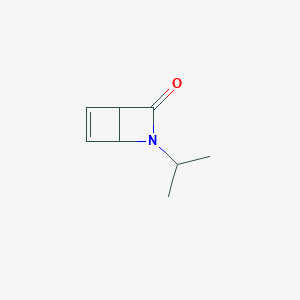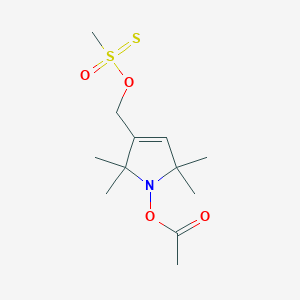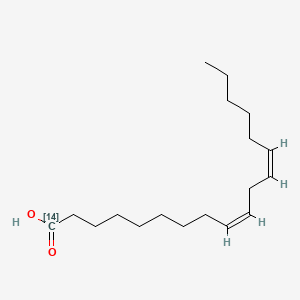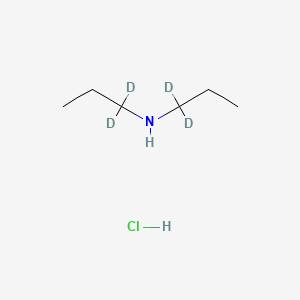
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) is a complex organic compound with the molecular formula C₁₁H₁₀O₂
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can be synthesized through the Diels-Alder reaction of cyclopentadiene and 1,4-benzoquinone. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted derivatives of the original compound.
Scientific Research Applications
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1,4-Methanonaphthalene-5,6-dione, 1,4,4a,8a-tetrahydro-7-methoxy-(8CI) can be compared with other similar compounds such as naphthalene derivatives and related quinones. Its uniqueness lies in its specific structural features and potential applications. Similar compounds include:
Naphthalene: A simpler aromatic hydrocarbon.
Benzoquinone: A related quinone with different substitution patterns.
Cyclopentadiene: A precursor in the synthesis of the compound.
These compounds share some similarities in their chemical properties but differ in their applications and reactivity.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione |
InChI |
InChI=1S/C12H12O3/c1-15-9-5-8-6-2-3-7(4-6)10(8)12(14)11(9)13/h2-3,5-8,10H,4H2,1H3 |
InChI Key |
CZIFRTCXMXHDPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C3CC(C2C(=O)C1=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[3-(2-Amino-2-carboxyethyl)-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B15351229.png)



![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![3,5-dimethoxy-N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B15351255.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)





